
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde
Descripción general
Descripción
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the bromophenyl and methyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 4-bromoaniline and glyoxal under acidic conditions leads to the formation of the imidazole ring.
Introduction of Methyl Group: The methyl group is introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formylation: The final step involves the formylation of the imidazole ring using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products Formed
Oxidation: 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-methanol.
Substitution: 1-(4-azidophenyl)-2-methyl-1H-imidazole-5-carbaldehyde or 1-(4-cyanophenyl)-2-methyl-1H-imidazole-5-carbaldehyde.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the imidazole ring facilitates interactions with active sites. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenyl)-2-methyl-1H-imidazole-5-carbaldehyde
- 1-(4-fluorophenyl)-2-methyl-1H-imidazole-5-carbaldehyde
- 1-(4-methylphenyl)-2-methyl-1H-imidazole-5-carbaldehyde
Uniqueness
1-(4-bromophenyl)-2-methyl-1H-imidazole-5-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-2-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-13-6-11(7-15)14(8)10-4-2-9(12)3-5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEDBWZFCSHGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-phenyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196950.png)


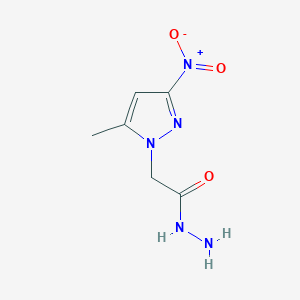
![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B3196984.png)

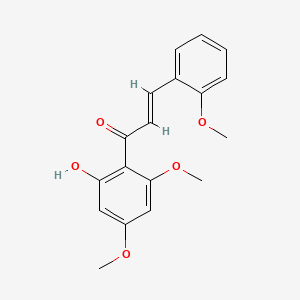
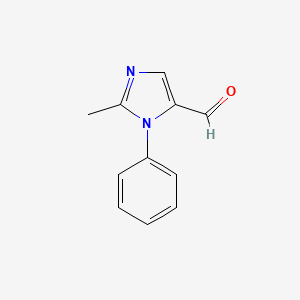
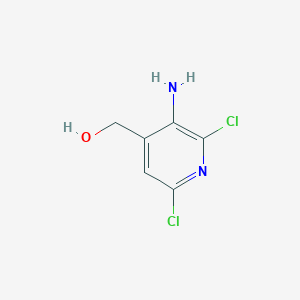
![5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3197017.png)
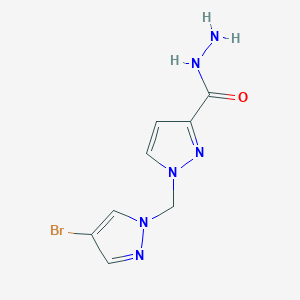
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3197024.png)

![tert-Butyl (3S)-3-{[(methanesulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B3197034.png)
